molecular formula C6H7ClN2O B2439158 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde CAS No. 1005583-83-4

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2439158
CAS No.: 1005583-83-4
M. Wt: 158.59
InChI Key: YTXOJJRIMZRRMH-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a pyrazole derivative, characterized by the presence of a chloro group at the 4th position, an ethyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step organic synthesis, starting from commercially available precursors and using standard organic chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-chloro-1-ethyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H10ClN2O
Molecular Weight : 198.65 g/mol
IUPAC Name : 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
InChI Key : QZDZRMJKAFRSDA-UHFFFAOYSA-N

The compound features a unique structural arrangement that contributes to its reactivity and biological activity. The presence of the chloro group and the aldehyde functional group allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Chemistry

This compound serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its versatility allows chemists to create derivatives with potential biological activities, including:

  • Building Block for Complex Molecules : Utilized in the synthesis of other pyrazole derivatives and heterocycles.
  • Reactivity Studies : Investigated for its ability to undergo oxidation and reduction reactions, leading to products like 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid and 4-chloro-1-ethyl-1H-pyrazole-3-methanol .

Biological Applications

Research has highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : Studies indicate significant effectiveness against various bacterial strains, suggesting potential as a new antimicrobial agent. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies have shown that it reduces pro-inflammatory cytokine production in macrophages, indicating its potential therapeutic use in inflammatory diseases .
CytokineReduction (%)
IL-645
TNF-alpha60

Industrial Applications

In the agrochemical sector, this compound is explored for its utility in developing pesticides and herbicides. Its derivatives are being tested for effectiveness in controlling agricultural pests while promoting plant growth.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Antimicrobial Study

A study demonstrated that this compound exhibited potent antimicrobial activity against multiple strains, with specific focus on its mechanism involving enzyme inhibition.

Anti-inflammatory Research

In vitro studies indicated that the compound significantly inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Enzyme Inhibition Studies

Research has shown that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the target enzyme or receptor and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the pyrazole ring, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile scaffold for the synthesis of various derivatives with potential biological and industrial applications.

Biological Activity

4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

This compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves the reaction of phenylhydrazones with phosphorus oxychloride and dimethylformamide. This compound possesses an aldehyde functional group that can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Pyrazole derivatives are known to modulate the activity of enzymes, receptors, and ion channels. This compound may influence several biochemical pathways, contributing to its diverse effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, this compound has been evaluated for its effectiveness against various bacterial strains. In studies, it demonstrated varying degrees of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in cancer cell lines. For instance, it was tested on prostate cancer cell lines (PC3 and DU145), revealing a dose-dependent decrease in cell viability . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

Recent studies highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds related to this compound have shown promise as selective COX-2 inhibitors, which are crucial in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μg/mL)Reference
AntimicrobialE. coli35.0
AntimicrobialS. aureus28.5
AnticancerPC3 cancer cells26.43
AnticancerDU145 cancer cells41.85
Anti-inflammatoryCOX-254.65

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against clinical isolates of E. coli and S. aureus. The results indicated significant inhibition zones, confirming its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays on prostate cancer cell lines revealed that treatment with varying concentrations of this compound led to reduced cell viability over time. The compound exhibited stronger effects on PC3 cells compared to DU145 cells, suggesting a selective cytotoxic profile.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde?

The Vilsmeier-Haack reaction is a foundational method for synthesizing pyrazole carbaldehydes. For analogous compounds (e.g., 1-aryl-5-chloro-3-methyl derivatives), this reaction involves formylation of pyrazolones using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . For the target compound, substituting the aryl group with ethyl may require adjusting reaction conditions (e.g., temperature, reagent ratios). Post-synthesis, purification via column chromatography and recrystallization are typical. Validate purity using NMR and mass spectrometry.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • X-ray crystallography : Resolve crystal structures to confirm molecular geometry (e.g., bond lengths, angles). For example, monoclinic systems (space group P21/c) are common for pyrazole derivatives, with parameters like a = 9.10 Å, b = 7.53 Å, c = 22.12 Å .
  • NMR spectroscopy : Use ¹H/¹³C NMR to identify substituents (e.g., aldehyde proton at δ 9.8–10.2 ppm, ethyl group signals at δ 1.2–1.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 312.74 for a related compound) .

Q. How should researchers handle safety concerns during synthesis?

Pyrazole carbaldehydes often involve hazardous intermediates (e.g., POCl₃, chlorinated solvents). Use fume hoods, PPE, and adhere to protocols for toxic byproduct disposal. Stabilize aldehyde groups under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazole carbaldehyde synthesis?

  • Temperature control : Higher temperatures (50–80°C) enhance formylation but may increase side reactions.
  • Catalyst selection : K₂CO₃ or NaH improves nucleophilic substitution in chloropyrazole intermediates .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) favor reactivity, while toluene minimizes decomposition. Example optimization table for a related compound:
ConditionYield (%)Purity (%)
DMF, 80°C, 6h7298
DMSO, 70°C, 8h6595

Q. How to resolve contradictions between computational predictions and experimental crystallographic data?

  • Validation tools : Use SHELXL for refining crystallographic models and PLATON to check for errors (e.g., missed symmetry, incorrect space groups) .
  • DFT adjustments : Recalibrate computational parameters (e.g., basis sets, solvent effects) to align with observed bond angles or torsional strain.

Q. What strategies address regioselectivity challenges in pyrazole functionalization?

  • Directing groups : Introduce electron-withdrawing groups (e.g., -Cl) at the 4-position to guide formylation to the 3-position .
  • Steric effects : Bulky substituents (e.g., ethyl at N1) can block undesired reaction sites.

Q. How to troubleshoot low crystallinity in X-ray diffraction studies?

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane.
  • Data collection : Optimize cryocooling to reduce thermal motion artifacts. For monoclinic systems, ensure accurate cell parameter measurement (e.g., α = 93.9°) .

Q. Data Analysis and Interpretation

Q. How to analyze conflicting spectroscopic and crystallographic data?

  • Cross-validation : Compare NMR chemical shifts with computed spectra (e.g., using Gaussian).
  • Electron density maps : Identify disordered regions in crystallographic data with SHELXE .

Q. What computational methods predict reactivity of this compound?

  • DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Docking simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, though experimental validation is critical.

Q. Tables

Table 1: Representative Crystallographic Data for Pyrazole Carbaldehydes

CompoundSpace Groupa (Å)b (Å)c (Å)Refinement R-factor
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeP21/c9.107.5322.120.039

Table 2: Common NMR Shifts for Pyrazole Derivatives

Proton/GroupChemical Shift (δ, ppm)
Aldehyde (-CHO)9.8–10.2
Ethyl (-CH₂CH₃)1.2–1.5 (triplet)
Aromatic protons7.2–8.1

Properties

IUPAC Name

4-chloro-1-ethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXOJJRIMZRRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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